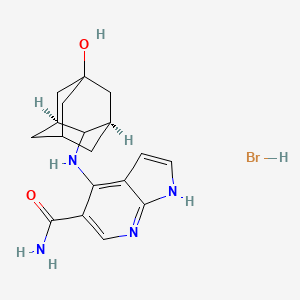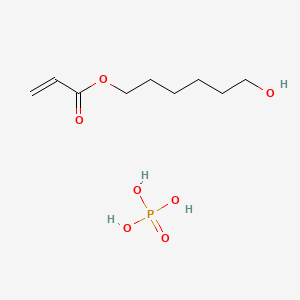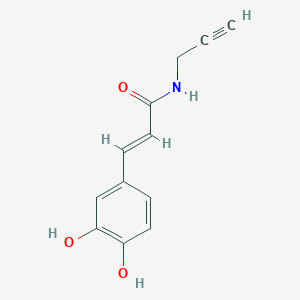
Peficitinib hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Hidrobromuro de Peficitinib es un compuesto farmacéutico que se utiliza principalmente para el tratamiento de la artritis reumatoide. Es un inhibidor de la cinasa de Janus, lo que significa que inhibe la actividad de las enzimas cinasa de Janus involucradas en las vías de señalización de diversas citoquinas y factores de crecimiento. Esta inhibición ayuda a reducir la inflamación y la destrucción de las articulaciones en pacientes con artritis reumatoide .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Hidrobromuro de Peficitinib implica una secuencia sintética lineal de siete pasos. El proceso comienza con 4-cloro-7-azaindol, que se protege con N con cloruro de triisopropilsilano. Este intermedio se trata luego con sec-butillitio, que dirige la litiación a una posición específica de la molécula. Los pasos subsecuentes involucran varias reacciones químicas para construir la estructura final del Hidrobromuro de Peficitinib .
Métodos de Producción Industrial
La producción industrial del Hidrobromuro de Peficitinib sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto implica el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El proceso está diseñado para ser rentable y escalable para satisfacer las demandas del mercado farmacéutico.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Hidrobromuro de Peficitinib experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran el Hidrobromuro de Peficitinib incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de estas reacciones se controlan cuidadosamente para lograr los productos deseados.
Principales Productos Formados
Los principales productos formados a partir de las reacciones del Hidrobromuro de Peficitinib dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir productos deshidrogenados.
Aplicaciones Científicas De Investigación
El Hidrobromuro de Peficitinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de inhibición de la cinasa de Janus y para desarrollar nuevos inhibidores con mejores perfiles de eficacia y seguridad.
Biología: Se investiga por sus efectos en varios procesos celulares, incluido el crecimiento celular, la proliferación, la diferenciación y la apoptosis.
Medicina: Se utiliza principalmente para el tratamiento de la artritis reumatoide, pero también se está explorando para otras enfermedades autoinmunes y afecciones inflamatorias.
Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y como estándar de referencia en laboratorios de control de calidad
Mecanismo De Acción
El principal mecanismo de acción del Hidrobromuro de Peficitinib implica la inhibición de las enzimas cinasa de Janus, específicamente JAK1, JAK2, JAK3 y tirosina cinasa 2. Al inhibir estas enzimas, el Hidrobromuro de Peficitinib interrumpe las vías de señalización que conducen a los procesos inflamatorios que sustentan las enfermedades autoinmunes. Esto da como resultado una actividad reducida de citoquinas proinflamatorias como la interleucina-6 y el interferón-gamma, lo que lleva a una disminución de la inflamación, el dolor articular y el daño tisular .
Comparación Con Compuestos Similares
El Hidrobromuro de Peficitinib se compara con otros inhibidores de la cinasa de Janus como tofacitinib, baricitinib y upadacitinib. Si bien todos estos compuestos inhiben las enzimas cinasa de Janus, difieren en su selectividad y potencia. El Hidrobromuro de Peficitinib es único en el sentido de que es un inhibidor de la pan-cinasa de Janus, que demuestra la inhibición de todas las enzimas cinasa de Janus, mientras que otros inhibidores pueden tener selectividad para enzimas cinasa de Janus específicas .
Lista de Compuestos Similares
- Tofacitinib
- Baricitinib
- Upadacitinib
El amplio perfil de inhibición del Hidrobromuro de Peficitinib lo convierte en una opción versátil para el tratamiento de diversas afecciones inflamatorias, lo que lo diferencia de otros inhibidores de la cinasa de Janus.
Propiedades
Número CAS |
1353219-05-2 |
|---|---|
Fórmula molecular |
C18H23BrN4O2 |
Peso molecular |
407.3 g/mol |
Nombre IUPAC |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide;hydrobromide |
InChI |
InChI=1S/C18H22N4O2.BrH/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10;/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22);1H/t9?,10-,11+,14?,18?; |
Clave InChI |
ZUVPMAPXNYGJQC-OGTXJUTESA-N |
SMILES |
O=C(C1=CN=C(NC=C2)C2=C1N[C@@H]3[C@]4([H])C[C@@]5([H])C[C@](C4)(O)C[C@]3([H])C5)N.[H]Br |
SMILES isomérico |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O.Br |
SMILES canónico |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O.Br |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Peficitinib hydrobromide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)



![3-Ethyl-16,26-dihydroxy-15-[3-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-5-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6,12,20-trimethyl-21,24-dioxo-22,25-dioxapentacyclo[21.2.1.01,6.011,20.014,19]hexacosa-4,12,23(26)-triene-4-carboxylic acid](/img/structure/B609816.png)

![(2S)-2-aminopentanedioic acid;[(1R,2S,3R,4S,7S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B609820.png)


![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)
